molecular formula C14H14BrN3O2 B11595254 4-bromo-5-(morpholin-4-yl)-2-phenylpyridazin-3(2H)-one

4-bromo-5-(morpholin-4-yl)-2-phenylpyridazin-3(2H)-one

Cat. No.: B11595254
M. Wt: 336.18 g/mol
InChI Key: HHIGEMSQAJOBTL-UHFFFAOYSA-N
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Description

4-bromo-5-(morpholin-4-yl)-2-phenyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a bromine atom at the 4th position, a morpholine ring at the 5th position, and a phenyl group at the 2nd position of the dihydropyridazinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(morpholin-4-yl)-2-phenyl-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyridazinone core.

    Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, where the bromine atom is replaced by the morpholine group.

    Phenyl Group Introduction: The phenyl group is introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate phenylboronic acids or phenyl halides.

Industrial Production Methods

Industrial production of 4-bromo-5-(morpholin-4-yl)-2-phenyl-2,3-dihydropyridazin-3-one involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the pyridazinone core to a dihydropyridazine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dihydropyridazine derivatives and debrominated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-5-(morpholin-4-yl)-2-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(morpholin-4-yl)-2-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-5-(morpholin-4-yl)-2-(2-oxopropyl)-2,3-dihydropyridazin-3-one
  • 4-bromo-5-(morpholin-4-yl)-2H-pyridazin-3-one
  • 4-(morpholin-4-yl)-5-aryloxyphthalodinitriles

Uniqueness

4-bromo-5-(morpholin-4-yl)-2-phenyl-2,3-dihydropyridazin-3-one is unique due to the presence of the phenyl group at the 2nd position, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14BrN3O2

Molecular Weight

336.18 g/mol

IUPAC Name

4-bromo-5-morpholin-4-yl-2-phenylpyridazin-3-one

InChI

InChI=1S/C14H14BrN3O2/c15-13-12(17-6-8-20-9-7-17)10-16-18(14(13)19)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

HHIGEMSQAJOBTL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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